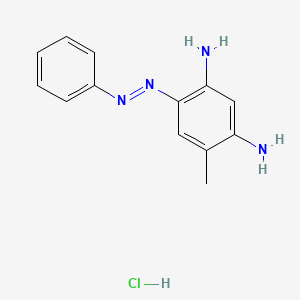
Ombtp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ombtp is a chemical compound with the molecular formula C26H30Br2NO2P and a molecular weight of 579.3 g/mol. This compound is known for its unique structure, which includes a morpholine ring, a triphenylphosphonium group, and bromide ions. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ombtp typically involves the reaction of triphenylphosphine with a suitable morpholine derivative under controlled conditions. The reaction is carried out in the presence of a brominating agent to introduce the bromide ions. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ombtp undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced species.
Substitution: The bromide ions can be substituted with other halides or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium iodide. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane, with temperature and pH carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halide derivatives.
Aplicaciones Científicas De Investigación
Ombtp is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is used in studies involving cellular processes and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ombtp involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes and proteins, affecting various biochemical processes. Its unique structure allows it to modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonium salts and morpholine derivatives, such as:
- Triphenylphosphonium chloride
- (4-Morpholinobutyl)triphenylphosphonium bromide
- (2-Oxo-4-piperidinobutyl)triphenylphosphonium bromide
Uniqueness
Ombtp is unique due to its specific combination of a morpholine ring and a triphenylphosphonium group, which imparts distinctive chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
64502-92-7 |
|---|---|
Fórmula molecular |
C26H30Br2NO2P |
Peso molecular |
579.3 g/mol |
Nombre IUPAC |
(4-morpholin-4-yl-2-oxobutyl)-triphenylphosphanium;bromide;hydrobromide |
InChI |
InChI=1S/C26H29NO2P.2BrH/c28-23(16-17-27-18-20-29-21-19-27)22-30(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;;/h1-15H,16-22H2;2*1H/q+1;;/p-1 |
Clave InChI |
DLIPUUGBNBNYFM-UHFFFAOYSA-M |
SMILES |
C1COCCN1CCC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br.[Br-] |
SMILES canónico |
C1COCCN1CCC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br.[Br-] |
Sinónimos |
(2-oxo-4-morpholino)butyltriphenylphosphonium (2-oxo-4-morpholino)butyltriphenylphosphonium bromide hydrobromide OMBTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrrolo[1,2-a]quinoxaline](/img/structure/B1220188.png)









